molecular formula C19H18N4O6S B2604437 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 862808-35-3

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2604437
M. Wt: 430.44
InChI Key: NUCYOJXPINQXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Saeed et al. (2015) focused on the synthesis of benzamide derivatives with potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Anticancer Potential

  • Research by Salahuddin et al. (2014) involved synthesizing oxadiazole derivatives and evaluating their in vitro anticancer activity. One compound showed significant activity against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Molecular Structure and Properties

  • A study by Karanth et al. (2019) examined the crystal structure and biological properties of 1,3,4-oxadiazole-2-thiones derivatives. These compounds demonstrated good antibacterial and potent antioxidant activities, showcasing their potential in antimicrobial and antioxidative applications (Karanth et al., 2019).

Antimicrobial Screening

  • Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated their effectiveness against Gram-negative and Gram-positive bacteria. The study revealed moderate to significant antibacterial activity, indicating the potential use of these compounds in antibacterial therapies (Khalid et al., 2016).

Anti-Tuberculosis Activity

  • Nayak et al. (2016) synthesized amide derivatives and tested their antitubercular activity against Mycobacterium tuberculosis. The findings showed promising lead molecules for further drug development against tuberculosis (Nayak et al., 2016).

Anti-Inflammatory and Analgesic Potential

  • Somani and Bhanushali (2011) described the synthesis of 1,3,4-oxadiazole derivatives of anti-inflammatory drugs and evaluated their anti-inflammatory, analgesic, and ulcerogenic potential. Some compounds showed good anti-inflammatory activity and were found to be non-ulcerogenic (Somani & Bhanushali, 2011).

Antimycobacterial Agents

  • Joshi et al. (2017) investigated the antimicrobial and antimycobacterial activities of novel pyrrole analogs. The study identified compounds with promising anti-tubercular activity and non-cytotoxic concentrations, suggesting their potential in treating tuberculosis (Joshi et al., 2017).

Antibacterial Agents

  • Palkar et al. (2017) synthesized and tested novel Schiff bases of pyrazol-5-one derivatives for their antibacterial activity. Compounds showed promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)14-6-3-12(4-7-14)17(24)20-19-22-21-18(29-19)13-5-8-15-16(11-13)28-10-9-27-15/h3-8,11H,9-10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCYOJXPINQXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.